molecular formula C21H32O4 B14074522 Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester CAS No. 1311982-89-4

Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester

Cat. No.: B14074522
CAS No.: 1311982-89-4
M. Wt: 348.5 g/mol
InChI Key: BWRLAJCUJPGVQI-UHFFFAOYSA-N
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Description

This compound is a phenolic ester derivative characterized by:

  • A butanoic acid backbone esterified with an ethyl group.
  • A 2,6-bis(1,1-dimethylethyl)phenoxy substituent at the 4-position of the butanoic acid chain.
  • A formyl group (-CHO) at the para position of the phenolic ring.

Properties

CAS No.

1311982-89-4

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

ethyl 4-(2,6-ditert-butyl-4-formylphenoxy)butanoate

InChI

InChI=1S/C21H32O4/c1-8-24-18(23)10-9-11-25-19-16(20(2,3)4)12-15(14-22)13-17(19)21(5,6)7/h12-14H,8-11H2,1-7H3

InChI Key

BWRLAJCUJPGVQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=C(C=C1C(C)(C)C)C=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester typically involves the esterification of butanoic acid with the corresponding alcohol in the presence of a catalyst. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, it may interact with enzymes or receptors, modulating their activity and resulting in changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Phenolic Substituents

(a) Ethyl 3,5-Di-tert-Butyl-4-Hydroxyphenylpropionate (CAS 36294-24-3)
  • Structure : Lacks the formyl group but includes a hydroxyl (-OH) and tert-butyl groups on the phenyl ring.
  • Properties :
    • Molecular formula: C₁₉H₃₀O₃.
    • Applications: Widely used as a synthetic antioxidant (e.g., in polymers and lubricants) .
  • Key Difference : The hydroxyl group enhances hydrogen-bonding capacity, whereas the formyl group in the target compound may favor electrophilic interactions .
(b) Phenol, 2,6-Bis(1,1-Dimethylethyl)-4-Ethyl (CAS 4130-42-1)
  • Structure: Contains ethyl and tert-butyl groups but lacks the esterified butanoic acid chain.
  • Properties :
    • Volatile organic compound (VOC) detected in insect secretions, suggesting ecological signaling roles .
  • Key Difference : Absence of the ester moiety reduces solubility in polar solvents compared to the target compound .

Analogs with Ester Functional Groups

(a) Butanoic Acid, 4-(2,4-Dichlorophenoxy)-, Methyl Ester (CAS 18625-12-2)
  • Structure: Chlorinated phenoxy group replaces the tert-butyl-formylphenoxy moiety.
  • Properties :
    • ΔfusH (enthalpy of fusion): 22–32.64 kJ/mol, indicating moderate crystalline stability .
  • Key Difference : Chlorine substituents confer pesticidal/herbicidal activity, unlike the antioxidant role of tert-butyl groups .
(b) Ethyl Ester Hexanoic Acid
  • Structure: Shorter carbon chain (hexanoic acid vs. butanoic acid) and lacks phenolic substituents.
  • Properties :
    • Detected in insect egg volatiles, contributing to antimicrobial defense .
  • Key Difference : Simpler structure results in higher volatility and lower thermal stability .

Antioxidant-Focused Analogs

(a) 2,6-Bis(1,1-Dimethylethyl)-4-(1-Oxopropyl)Phenol
  • Structure : Contains a ketone (1-oxopropyl) instead of a formyl group.
  • Properties :
    • Dominant compound (27.03% abundance) in Momordica charantia extracts, with demonstrated anti-inflammatory activity .
  • Key Difference : The ketone group may reduce redox activity compared to the formyl group in the target compound .
(b) Elsibucol (AGI-1096)
  • Structure: Sulfur-containing tert-butylphenolic ester with a butanoic acid chain.
  • Properties :
    • Pharmaceutical agent for preventing organ transplant rejection via antioxidant pathways .
  • Key Difference : Sulfur atoms enhance metal-chelating capacity, broadening therapeutic applications .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Substituents Applications Reference ID
Target Compound C₂₅H₃₈O₄⁺ Formyl, tert-butyl, ethyl ester Antioxidants, flavor chemistry
Ethyl 3,5-Di-tert-Butyl-4-Hydroxyphenylpropionate C₁₉H₃₀O₃ Hydroxyl, tert-butyl Polymer stabilization
Phenol, 2,6-Bis(1,1-Dimethylethyl)-4-Ethyl C₁₄H₂₂O Ethyl, tert-butyl Insect volatiles
Elsibucol (AGI-1096) C₃₅H₅₄O₄S₂ Sulfur, tert-butyl Transplant rejection prevention
Butanoic Acid, 4-(2,4-Dichlorophenoxy)-, Methyl Ester C₁₁H₁₂Cl₂O₃ Chlorine, methyl ester Pesticide/herbicide

Biological Activity

Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester (CAS No. 1311982-94-1) is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C39H50N6O3
  • Molecular Weight : 650.85 g/mol
  • Structure : The compound features a butanoic acid backbone with a phenoxy group substituted with tert-butyl groups and an ethyl ester functional group.

Biological Activity Overview

Research indicates that butanoic acid derivatives exhibit various biological activities, including:

  • Antioxidant Activity : Some studies have shown that butanoic acid derivatives can scavenge free radicals and exhibit significant antioxidant properties.
  • Antibacterial Properties : The compound has been evaluated for its efficacy against various bacterial strains, showing promising results.
  • Urease Inhibition : Urease inhibition is particularly noteworthy as it can help manage conditions related to Helicobacter pylori infections which are linked to gastric ulcers and cancer.

Antioxidant Activity

A study conducted on related butanoic acid derivatives showed significant antioxidant activity using the DPPH assay. The results indicated that these compounds could effectively reduce oxidative stress by scavenging free radicals more efficiently than their parent compounds .

Antibacterial Efficacy

In vitro assays demonstrated that butanoic acid derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a potential therapeutic application in treating bacterial infections .

Urease Inhibition

Research focused on urease inhibition revealed that certain analogs of butanoic acid exhibited IC50 values significantly lower than standard urease inhibitors like thiourea. For instance, one derivative demonstrated an IC50 value of 0.28 µM, indicating its high potency against urease activity . This property is crucial for developing treatments for conditions associated with Helicobacter pylori.

Data Table: Summary of Biological Activities

Activity TypeMethodologyResultsReference
AntioxidantDPPH AssaySignificant free radical scavenging
AntibacterialAgar Well DiffusionMIC values lower than standard antibiotics
Urease InhibitionEnzyme Inhibition AssayIC50 = 0.28 µM (high potency)

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